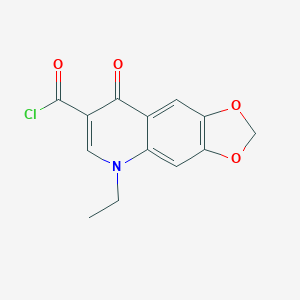
1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science.
Wirkmechanismus
The mechanism of action of 1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication and cell division. It has also been suggested that the compound exhibits antifungal activity by disrupting the fungal cell membrane.
Biochemische Und Physiologische Effekte
1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that the compound inhibits the growth of various cancer cell lines such as breast cancer, lung cancer, and prostate cancer. It has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, the compound has been found to exhibit antifungal activity against various fungal species such as Candida albicans and Aspergillus fumigatus.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- in lab experiments include its broad-spectrum activity against cancer cell lines and fungal species, as well as its potential applications in agriculture and materials science. However, the limitations of using this compound include its toxicity and the lack of knowledge about its mechanism of action.
Zukünftige Richtungen
There are several future directions for the research on 1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo-. One direction is to investigate the compound's mechanism of action in more detail to better understand its anticancer and antifungal activity. Another direction is to explore the potential applications of this compound in agriculture and materials science. Finally, future research could focus on developing derivatives of this compound with improved efficacy and reduced toxicity.
Conclusion:
In conclusion, 1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicine, agriculture, and materials science. The compound exhibits anticancer, anti-inflammatory, and antifungal properties and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions. Further research on this compound could lead to the development of new drugs, herbicides, insecticides, and materials.
Synthesemethoden
The synthesis of 1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- involves the reaction of 2,3-dihydro-1H-inden-1-one with ethyl chloroformate and 2-amino-4,5-dimethoxybenzoic acid in the presence of triethylamine. The product is then treated with thionyl chloride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been found to exhibit anticancer, anti-inflammatory, and antifungal properties. In agriculture, it has been studied as a potential herbicide and insecticide. In materials science, it has been used as a precursor for the synthesis of various organic materials.
Eigenschaften
CAS-Nummer |
19658-59-4 |
|---|---|
Produktname |
1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8-oxo- |
Molekularformel |
C13H10ClNO4 |
Molekulargewicht |
279.67 g/mol |
IUPAC-Name |
5-ethyl-8-oxo-[1,3]dioxolo[4,5-g]quinoline-7-carbonyl chloride |
InChI |
InChI=1S/C13H10ClNO4/c1-2-15-5-8(13(14)17)12(16)7-3-10-11(4-9(7)15)19-6-18-10/h3-5H,2,6H2,1H3 |
InChI-Schlüssel |
UHTXSKYRONVQLT-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)Cl |
Kanonische SMILES |
CCN1C=C(C(=O)C2=CC3=C(C=C21)OCO3)C(=O)Cl |
Andere CAS-Nummern |
19658-59-4 |
Synonyme |
1,3-Dioxolo(4,5-g)quinoline-7-carbonyl chloride, 5-ethyl-5,8-dihydro-8 -oxo- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



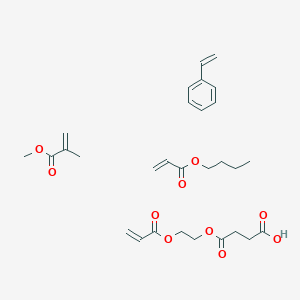
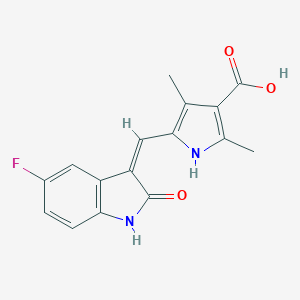
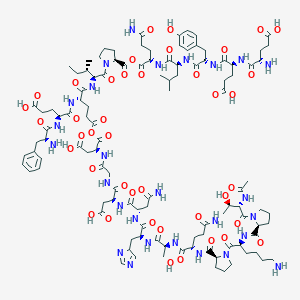
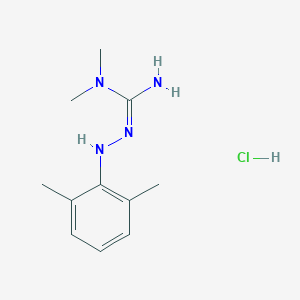
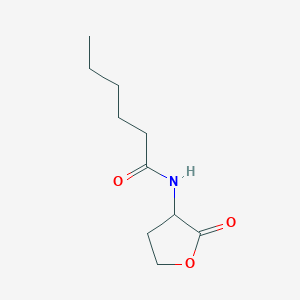
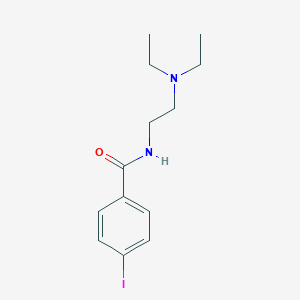
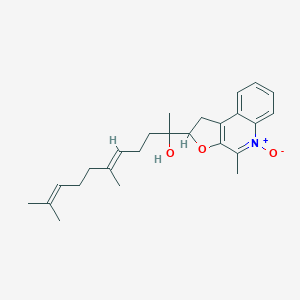
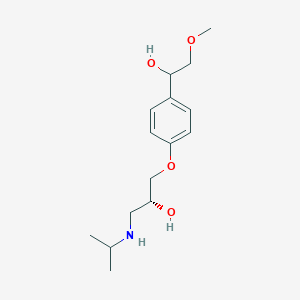
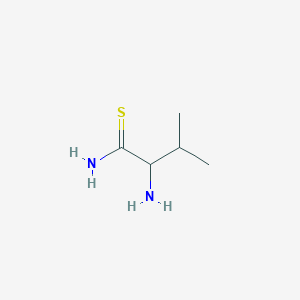
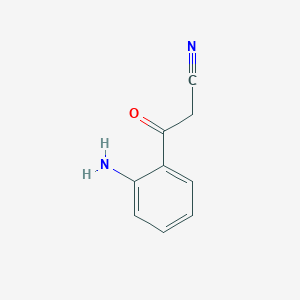
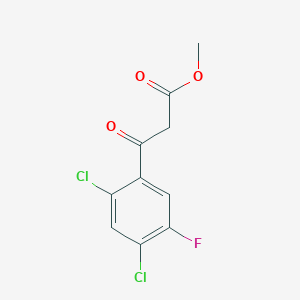
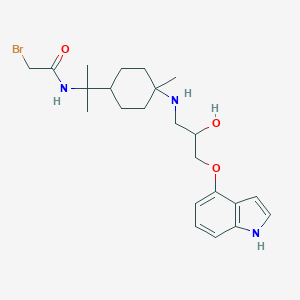
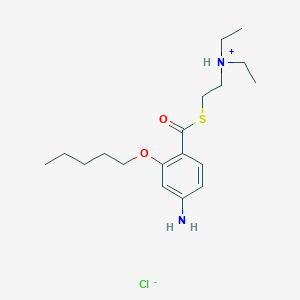
![(4R,7S,10S,16S)-N-[(2S)-6-amino-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B25529.png)